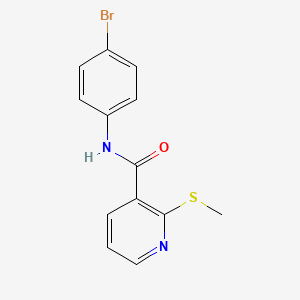

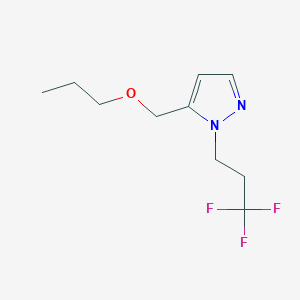

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. This enzyme plays a crucial role in cancer cell metabolism, making BPTES a promising candidate for cancer therapy. In

Scientific Research Applications

Chemical Synthesis and Modification

- The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors showcases the chemical synthesis and modification of similar compounds. This research highlights how altering the pyridine and pyridone positions can enhance enzyme potency and solubility, suggesting a methodology that could be applicable to N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide for targeted therapeutic applications (Schroeder et al., 2009).

- The synthesis of pteridin-4-one derivatives from 2-aminopyrazine-3-carboxamide and its derivatives, including bromo-derivatives, involves methods that could be relevant for modifying N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide. These methods include heating with ortho esters or amides, indicating potential pathways for creating new derivatives with varied biological activities (Albert, 1979).

Catalysis and Organic Reactions

- Research on cobalt-catalyzed coupling of alkyl Grignard reagent with benzamide and 2-phenylpyridine derivatives through directed C-H bond activation under air showcases a method that could be applied to N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide. This method allows for ortho-alkylation, suggesting potential for creating structurally diverse derivatives with enhanced or novel properties (Chen et al., 2011).

Antipathogenic Properties

- A study on the synthesis, spectroscopic properties, and antipathogenic activity of new thiourea derivatives highlights the potential biological applications of compounds structurally related to N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide. These derivatives showed significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, suggesting that similar modifications to N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide could yield compounds with antibacterial properties (Limban et al., 2011).

properties

IUPAC Name |

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2OS/c1-18-13-11(3-2-8-15-13)12(17)16-10-6-4-9(14)5-7-10/h2-8H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXJRGIHRPZWDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-methylsulfanylpyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2970088.png)

![Ethyl 3-(4-chlorophenyl)-5-[(3,5-dimethoxybenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2970094.png)

![N-({bicyclo[2.2.1]heptan-2-yl}methyl)-2-chloro-3-fluoropyridine-4-carboxamide](/img/structure/B2970098.png)

![1-(4-Fluorophenyl)-4-[3-(trifluoromethyl)phenoxy]phthalazine](/img/structure/B2970100.png)

![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)

![3-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970111.png)